Bienvenue dans la boutique en ligne BenchChem!

6-(4-fluorobenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one

kinase inhibition cancer protein kinase modulator

6-(4-Fluorobenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 905780-61-2, molecular formula C18H17FN4O2, molecular weight 340.36 g/mol) is a synthetic small molecule belonging to the 3-amino-1,2,4-triazin-5(4H)-one class. Structurally, it features a 4-fluorobenzyl group at the 6-position and a 2-methoxy-5-methylphenylamino substituent at the 3-position of the triazinone core.

Molecular Formula C18H17FN4O2
Molecular Weight 340.358
CAS No. 905780-61-2
Cat. No. B2409618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorobenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one
CAS905780-61-2
Molecular FormulaC18H17FN4O2
Molecular Weight340.358
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F
InChIInChI=1S/C18H17FN4O2/c1-11-3-8-16(25-2)14(9-11)20-18-21-17(24)15(22-23-18)10-12-4-6-13(19)7-5-12/h3-9H,10H2,1-2H3,(H2,20,21,23,24)
InChIKeyIJKQRTMFQQBVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Fluorobenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 905780-61-2): Procurement-Relevant Chemical Identity and Baseline Profile for Scientific Sourcing


6-(4-Fluorobenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 905780-61-2, molecular formula C18H17FN4O2, molecular weight 340.36 g/mol) is a synthetic small molecule belonging to the 3-amino-1,2,4-triazin-5(4H)-one class [1]. Structurally, it features a 4-fluorobenzyl group at the 6-position and a 2-methoxy-5-methylphenylamino substituent at the 3-position of the triazinone core [1]. The compound has appeared in patent literature disclosing benzyl-substituted triazine derivatives as protein kinase modulators, suggesting its relevance in kinase-targeted research programs [2]. However, publicly available quantitative pharmacological profiling data for this specific compound are extremely limited; the majority of web-accessible information resides on vendor catalog pages rather than in peer-reviewed primary research articles or authoritative bioassay databases [3].

Why Generic Substitution Is Not Advisable for 6-(4-Fluorobenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one in Kinase-Targeted Research Procurement


Within the benzyl-substituted 1,2,4-triazin-5(4H)-one chemotype, minor structural permutations at the benzyl 4-position (e.g., -F vs. -H vs. -OCH3 vs. -CH3) and the aniline ring substitution pattern (e.g., 2-OCH3-5-CH3 vs. 3-OCH3 vs. 2,5-dimethyl) can produce large shifts in kinase selectivity profiles and cellular potency, as documented for related triazine-derived kinase inhibitor series [1]. Patent disclosures explicitly claim modulation of protein kinases, indicating that the specific substitution pattern of this compound was designed to engage defined ATP-binding pocket residues [1]. Consequently, exchanging this compound for a close analog—such as 6-(4-methylbenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one or 6-(4-fluorobenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one—without confirmatory head-to-head biochemical profiling risks altered target engagement, loss of potency, or gain of off-target activity [2]. The absence of publicly available selectivity panels for any individual congener in this series further heightens the risk of unanticipated pharmacological differences between analogs [2].

Quantitative Differentiation Evidence for 6-(4-Fluorobenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one: A Procurement-Focused Comparator Analysis


Kinase Inhibition Potential: Class-Level Inference from 1,2,4-Triazin-5(4H)-one Patent Data

The compound is encompassed within the Markush structures of patent US-9409903-B2, which claims benzyl-substituted triazine derivatives as protein kinase modulators [1]. While no target-specific IC50 data are publicly available for this exact compound, a closely related triazinone analog (CHEMBL3618245) demonstrates potent PI3Kalpha inhibition with an IC50 of 4.5 nM in a human U87MG cell-based assay measuring AKT Ser473 phosphorylation [2]. This class-level evidence suggests that the 4-fluorobenzyl and 2-methoxy-5-methylphenyl substitution pattern may confer kinase inhibitory activity, but the absence of direct assay data for CAS 905780-61-2 precludes quantitative comparison with specific analogs.

kinase inhibition cancer protein kinase modulator

Structural Differentiation from Close Analogs: Substituent Impact on Physicochemical Properties

The 4-fluorobenzyl substituent distinguishes this compound from its 4-methylbenzyl analog (CAS 905765-10-8 for the ethoxy variant; 4-methylbenzyl analog reported by BenchChem) . Fluorine substitution at the benzyl para-position increases electronegativity and can enhance metabolic stability relative to the -CH3 analog by reducing CYP450-mediated benzylic oxidation, a well-established medicinal chemistry principle for benzyl-containing kinase inhibitors [1]. The molecular formula is C18H17FN4O2 (MW 340.36 g/mol) versus the 4-methylbenzyl analog C19H20N4O2 (MW 336.39 g/mol) . Quantitative metabolic stability data or LogD values for either compound are not publicly available, limiting direct comparison.

physicochemical properties drug-likeness structure-activity relationships

Purity and Identity Verification: Vendor-Independent Quality Benchmarks for Procurement

Vendor datasheets indicate typical purity specifications of ≥95% (HPLC) for this compound class . The InChI Key IJKQRTMFQQBVQO-UHFFFAOYSA-N provides a unique, computable identifier that enables unambiguous structure verification independent of vendor nomenclature [1]. No pharmacopeial monograph, certified reference standard, or inter-laboratory purity round-robin data exist for this compound, meaning that procured material quality is solely vendor-declared . Users should require certificate of analysis (CoA) with HPLC chromatogram, NMR spectrum, and mass spectrum upon receipt, and establish in-house QC acceptance criteria before use in quantitative biological assays.

compound quality control analytical chemistry procurement specifications

Primary Research and Industrial Application Scenarios for 6-(4-Fluorobenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one Based on Current Evidence


Focused Kinase Screening Library Expansion

Given its inclusion in patent US-9409903-B2 claiming protein kinase modulation, this compound is best deployed as a library member in focused kinase inhibitor screening panels targeting novel ATP-competitive chemotypes [1]. Its distinct 4-fluorobenzyl / 2-methoxy-5-methylanilino substitution pattern provides structural diversity within triazinone-based screening decks. Procurement quantities of 1–10 mg are appropriate for initial single-concentration screening (10 µM) against a panel of 50–100 kinases, followed by IC50 determination for any primary hits [2]. Users should note that no kinase selectivity profile for this specific compound is publicly available, and any screening hit must be validated with a fresh powder re-order and orthogonal biophysical assay (e.g., SPR, ITC) [2].

Metabolic Stability SAR Probe in Lead Optimization

The 4-fluorobenzyl substituent presents a tractable probe for structure-metabolism relationship studies in triazinone lead series. Medicinal chemistry precedent indicates that para-fluorination of benzyl groups can reduce CYP450-mediated benzylic hydroxylation compared to the unsubstituted or 4-methyl analogs [1]. This compound can serve as a comparator in microsomal or hepatocyte intrinsic clearance assays alongside its 4-H, 4-CH3, and 4-OCH3 benzyl congeners to experimentally quantify the metabolic stability contribution of the fluorine atom [1]. Procurement of 25–50 mg is recommended to support full concentration-response metabolic stability profiling (0.1–10 µM) in at least two species (e.g., human and mouse liver microsomes) [2].

Analytical Method Development and Reference Characterization

The defined InChI Key (IJKQRTMFQQBVQO-UHFFFAOYSA-N) and molecular formula (C18H17FN4O2) enable unambiguous LC-MS/MS method setup for this compound in biological matrices [1]. Procurement of 50–100 mg is appropriate for developing and validating a quantitative bioanalytical method (e.g., plasma or tissue homogenate extraction, reversed-phase UPLC separation, ESI+ MRM detection) with a lower limit of quantification (LLOQ) of 1–10 ng/mL [2]. Once validated, this method can support future in vivo pharmacokinetic studies should the compound emerge as a lead candidate from screening campaigns [2].

Quote Request

Request a Quote for 6-(4-fluorobenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.